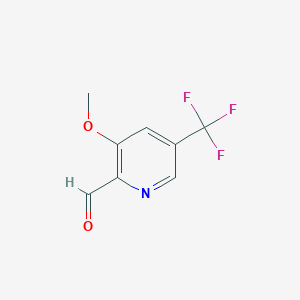
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid: is a compound that features a cyclohexane ring substituted with an isoxazole carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane carboxylic acid. One common method involves the cyclization of α,β-acetylenic oximes to form the isoxazole ring, which is then coupled with cyclohexane carboxylic acid derivatives . The reaction conditions often require the use of catalysts such as AuCl3 or CuCl to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure hydrogenation of aromatic or cyclohexene derivatives in the presence of platinum group catalysts . This method allows for the efficient production of the desired cis isomer.
Análisis De Reacciones Químicas
Types of Reactions: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The carboxamide group can be substituted with other functional groups to create a variety of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions include various substituted isoxazole derivatives, amine derivatives, and other functionalized cyclohexane carboxylic acids.
Aplicaciones Científicas De Investigación
cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity . The compound may inhibit certain enzymes or block receptor sites, leading to its therapeutic effects.
Comparación Con Compuestos Similares
cis-4-Aminocyclohexanecarboxylic acid: This compound shares the cyclohexane carboxylic acid structure but has an amino group instead of the isoxazole carboxamide.
4-Phenylpiperidine-1-carbonyl cyclohexanecarboxylic acid: This compound has a similar cyclohexane carboxylic acid structure but with a phenylpiperidine group.
Uniqueness: cis 4-(Isoxazole-3-carboxamido)cyclohexanecarboxylic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. The isoxazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile scaffold for drug development .
Propiedades
Fórmula molecular |
C11H14N2O4 |
|---|---|
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
4-(1,2-oxazole-3-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H14N2O4/c14-10(9-5-6-17-13-9)12-8-3-1-7(2-4-8)11(15)16/h5-8H,1-4H2,(H,12,14)(H,15,16) |
Clave InChI |
AIGSSECDJXPDOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)O)NC(=O)C2=NOC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)





![2,3,4,10-Tetrahydro-1H-pyrido [2,1-B] quinazoline-10 hydrochloride](/img/structure/B12069149.png)


![tert-Butyl 3-amino-2-(cyclohexylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12069165.png)
